5-Bromo-3-chloro-2-hydroxypyridine
Overview
Description
5-Bromo-3-chloro-2-hydroxypyridine, also known as 5-bromo-3-chloro-1,2-dihydropyridin-2-one, is a chemical compound with the molecular formula C5H3BrClNO . It is used in various chemical reactions and has a molecular weight of 208.439 Da .
Molecular Structure Analysis
The molecular structure of 3-bromo-2-Hydroxypyridine has been studied using DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Scientific Research Applications
Pharmaceutical Intermediates
5-Bromo-3-chloro-2-hydroxypyridine: serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure makes it a versatile precursor for coupling reactions, which are fundamental in creating complex drug molecules. For instance, it can be used to synthesize derivatives that act as building blocks for drugs with anti-inflammatory, analgesic, or antipyretic properties .
Organic Synthesis
In organic chemistry, this compound is employed in the synthesis of heterocyclic compounds. Due to the presence of reactive bromine and chlorine atoms, it can undergo substitution reactions that lead to the formation of more complex pyridine derivatives. These derivatives are often explored for their potential biological activities .
Material Science
5-Bromo-3-chloro-2-hydroxypyridine: can be used in the development of new materials, such as organic semiconductors. The pyridine ring can interact with other molecules through pi-pi stacking, which is essential for the conductivity properties of organic semiconductors .
Ligand for Metal Complexes
This compound can act as a ligand in the formation of metal complexes. The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to coordinate with metal ions, forming complexes that can be studied for catalysis, magnetic properties, or as models for biological systems .
Agrochemical Research
In agrochemical research, 5-Bromo-3-chloro-2-hydroxypyridine can be utilized to create compounds that serve as precursors for herbicides or pesticides. The halogen atoms can be replaced with other functional groups that impart the desired biological activity against pests or weeds .
Analytical Chemistry
This compound’s unique structure makes it suitable for use as a standard or reagent in analytical methods such as HPLC. It can help in the quantification or identification of substances within a mixture due to its distinct chromatographic behavior .
Biochemical Studies
5-Bromo-3-chloro-2-hydroxypyridine: may be used in biochemical studies to investigate enzyme mechanisms. For example, it can be a substrate or inhibitor in enzymatic reactions, providing insights into enzyme-substrate interactions and the role of halogen atoms in biological processes .
Environmental Science
In environmental science, this compound can be studied for its degradation products and their impact on ecosystems. Understanding its breakdown pathways can inform the development of safer and more eco-friendly chemicals .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds such as 5-chloro-2-hydroxypyridine have been reported to act as donor ligands and exist in zwitterionic form, ie, 5-chloropyridinium-2-olate in copper complexes .
Mode of Action
It can be inferred from the related compound 5-chloro-2-hydroxypyridine that it might interact with its targets through the formation of complexes .
properties
IUPAC Name |
5-bromo-3-chloro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWYUROVLMVBGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973794 | |
Record name | 5-Bromo-3-chloropyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-hydroxypyridine | |
CAS RN |
58236-70-7 | |
Record name | 5-Bromo-3-chloropyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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